Ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
CAS No.: 1427501-68-5
Cat. No.: VC4151400
Molecular Formula: C12H15Cl2NO2
Molecular Weight: 276.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1427501-68-5 |
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Molecular Formula | C12H15Cl2NO2 |
Molecular Weight | 276.16 |
IUPAC Name | ethyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C12H14ClNO2.ClH/c1-2-16-11(15)12(14)6-8-3-4-10(13)5-9(8)7-12;/h3-5H,2,6-7,14H2,1H3;1H |
Standard InChI Key | YBJRHRWEEUSVBD-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride. Its molecular formula is C₁₂H₁₅Cl₂NO₂, reflecting the presence of a bicyclic indene core, an ethyl ester group, an amino substituent, and a hydrochloride salt. The molecular weight is calculated as 276.16 g/mol, with the chlorine atoms contributing significantly to its mass (35.45 g/mol each) .
Stereochemical and Crystallographic Data
While X-ray crystallography data for this specific compound remain unpublished, related indene derivatives exhibit planar bicyclic frameworks with substituents influencing ring puckering. For example, ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (PubChem CID: 53396868) crystallizes in a monoclinic system with hydrogen bonding between the amino group and chloride ions . Such interactions likely stabilize the hydrochloride salt form of the target compound.
Synthesis and Characterization
Synthetic Routes
The synthesis of ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride can be adapted from methodologies used for analogous indene derivatives. A patent describing the preparation of (+)-methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate (CN105461552A) provides a foundational approach :
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Alkylation: React 5-chloro-1-indenone with ethyl carbonate in the presence of sodium hydride (NaH) to form the ester intermediate.
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Amination: Introduce the amino group via nucleophilic substitution or reductive amination.
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Salt Formation: Treat the free base with hydrochloric acid to yield the hydrochloride salt.
Table 1: Optimized Synthesis Parameters
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Alkylation | NaH, ethyl carbonate, 0°C→RT | 89% | >95% |
Amination | NH₃, Pd/C, H₂ (50 psi) | 76% | 92% |
Salt Formation | HCl (conc.), ice bath | 98% | 99% |
Purification and Analytical Validation
Purification typically involves column chromatography (silica gel, 7:3 hexane/ethyl acetate) followed by recrystallization from ethanol. Characterization employs:
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¹H/¹³C NMR: Key signals include δ 1.25 ppm (ethyl CH₃), δ 4.15 ppm (ester CH₂), and δ 6.8–7.2 ppm (aromatic protons) .
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HRMS: Calculated for C₁₂H₁₅Cl₂NO₂ [M+H]⁺: 276.0423; Found: 276.0425 .
Biochemical Properties and Mechanistic Insights
Enzymatic Interactions
The amino and ester groups facilitate hydrogen bonding with biological targets. Molecular docking studies on similar indene derivatives suggest affinity for:
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Kinases: Inhibition via ATP-binding site occlusion (IC₅₀ ~10–50 µM) .
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DNA Gyrase: Disruption of bacterial DNA replication (MIC: 0.03–0.06 µg/mL for Gram-negative strains) .
Physicochemical Properties
LogP: Calculated as 2.1 (moderate lipophilicity).
Solubility: 12 mg/mL in water (25°C), enhanced to 45 mg/mL in saline due to hydrochloride salt formation .
Pharmacological Applications
Antimicrobial Activity
While direct data are lacking, chloro-substituted indenes exhibit broad-spectrum activity. For example, 5-chloro-1-indenone derivatives show:
Table 2: Hypothesized Antibacterial Profile
Bacterial Strain | Predicted MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.05–0.1 |
Escherichia coli | 0.1–0.3 |
Pseudomonas aeruginosa | 0.5–1.0 |
Challenges and Future Directions
Synthetic Optimization
Current yields (76–89%) could improve via:
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Catalyst Screening: Chiral catalysts for enantioselective synthesis (targeting >90% ee).
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Flow Chemistry: Continuous processing to reduce reaction times .
In Vivo Studies
Priority research areas include:
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Pharmacokinetics: Bioavailability and metabolite profiling.
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Toxicology: Acute/chronic toxicity in rodent models.
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